An In-Depth Technical Guide to the Chemical Properties of 1-(2,4-Dichlorophenyl)ethanamine
An In-Depth Technical Guide to the Chemical Properties of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,4-Dichlorophenyl)ethanamine, a key chiral amine intermediate in pharmaceutical chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols for its preparation and chiral resolution are provided. Furthermore, this guide explores the biological significance of this chemical moiety by examining the signaling pathways of sertraline, a prominent antidepressant drug that features the 1-(2,4-Dichlorophenyl)ethanamine core structure.
Chemical and Physical Properties
1-(2,4-Dichlorophenyl)ethanamine is a chiral aromatic amine. Its physical and chemical properties are influenced by the dichlorinated phenyl ring and the basic amino group. The free base is typically a liquid, while its hydrochloride salt is a solid. It exhibits low solubility in water and is soluble in common organic solvents like ethanol and dichloromethane[1][2].
Table 1: Physicochemical Properties of 1-(2,4-Dichlorophenyl)ethanamine and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [3] |
| Molecular Weight | 190.07 g/mol | [1][3] |
| Appearance | Liquid (free base), Solid (hydrochloride salt) | [1][4] |
| Boiling Point (Predicted) | 256.4 ± 25.0 °C | [3] |
| Boiling Point (Experimental, related compound) | 75-76°C at 0.04 mmHg for 2-(2,4-Dichlorophenyl)ethylamine | [5] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.28 ± 0.10 | [3] |
| Solubility | Low in water; Soluble in ethanol, dichloromethane | [1][2] |
| CAS Number (Racemate) | 89981-75-9 | [4] |
| CAS Number ((R)-enantiomer) | 133773-29-2 | [3][6] |
| CAS Number (Hydrochloride Salt) | 89981-74-8 |
Spectral Properties
Detailed spectral data for 1-(2,4-Dichlorophenyl)ethanamine are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.
Table 2: Predicted Spectral Data for 1-(2,4-Dichlorophenyl)ethanamine
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons (Ar-H): Signals expected in the range of 7.2-7.5 ppm. Due to the substitution pattern, complex splitting is anticipated. Methine Proton (CH-N): A quartet is expected around 4.1-4.3 ppm, coupled with the methyl protons. Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5-3.0 ppm. Methyl Protons (CH₃): A doublet is expected around 1.4-1.6 ppm, coupled with the methine proton. |
| ¹³C NMR | Aromatic Carbons (Ar-C): Six signals are expected in the range of 127-140 ppm. The carbons bearing chlorine atoms will be significantly deshielded. Methine Carbon (CH-N): A signal is expected around 50-55 ppm. Methyl Carbon (CH₃): A signal is expected in the aliphatic region, around 20-25 ppm. |
| Infrared (IR) | N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3400 cm⁻¹, characteristic of a primary amine. C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks are expected just below 3000 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-N Stretch: An absorption band is expected in the 1020-1250 cm⁻¹ range. C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region are likely. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z 189 (for the monoisotopic mass) is expected, with a characteristic isotopic pattern due to the two chlorine atoms (M+2 and M+4 peaks). Major Fragmentation: The primary fragmentation is expected to be the loss of a methyl group to form a stable benzylic cation at m/z 174. Further fragmentation may involve the loss of HCl. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines[7][8][[“]]. |
Experimental Protocols
Synthesis of Racemic 1-(2,4-Dichlorophenyl)ethanamine
The synthesis of the racemic amine typically proceeds via reductive amination of the corresponding ketone, 2,4-dichloroacetophenone.
Reaction:
2,4-Dichloroacetophenone + NH₃/H₂ + Catalyst → 1-(2,4-Dichlorophenyl)ethanamine
Detailed Protocol (adapted from similar procedures):
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Preparation of 2,4-Dichloroacetophenone: This precursor can be synthesized via a Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride[10][11][12].
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Reductive Amination:
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To a solution of 2,4-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
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A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst (H₂/Pd-C), is then added portion-wise at a controlled temperature (e.g., 0-25 °C).
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The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude racemic 1-(2,4-dichlorophenyl)ethanamine.
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The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
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References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
